

# In silico prediction of 1-(5-Bromopyridin-2-yl)azepane ADMET properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)azepane

Cat. No.: B1372695

[Get Quote](#)

An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for **1-(5-Bromopyridin-2-yl)azepane**

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

## Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a strategic imperative.<sup>[1]</sup> The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step that dictates its potential for clinical success. Performing these extensive experimental assays for every candidate in a high-throughput library is economically and logistically prohibitive. Consequently, in silico computational models have become indispensable tools, offering a rapid, cost-effective, and robust method for screening and prioritizing candidates before committing to resource-intensive benchwork.<sup>[1][2]</sup> This guide provides a comprehensive, in-depth walkthrough of the process for predicting the ADMET profile of a novel chemical entity, **1-(5-Bromopyridin-2-yl)azepane**, using publicly available and widely validated computational tools. We will dissect the causality behind each predictive parameter, present a detailed workflow, and synthesize the data into a cohesive preclinical profile, thereby demonstrating the power of computational chemistry in modern drug development.

## Introduction: The Rationale for Predictive Modeling

The journey from a hit compound to a viable drug is one of multi-parameter optimization. A molecule must not only exhibit high potency and selectivity for its biological target but also possess a favorable pharmacokinetic and safety profile. A significant percentage of drug candidates fail in late-stage development due to poor ADMET properties. Integrating ADMET assessment at the earliest stages of discovery allows research teams to identify potential liabilities and guide chemical modifications to mitigate them.

In silico ADMET prediction utilizes a range of computational methods, from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, trained on large datasets of experimentally verified chemical information.<sup>[3]</sup> Web-based platforms such as SwissADME and pkCSM have democratized access to these powerful models, allowing researchers to generate comprehensive predictive profiles from a simple molecular structure input.<sup>[4][5]</sup> This guide will simulate this process for **1-(5-Bromopyridin-2-yl)azepane**, a representative novel small molecule.

## Molecular Preparation and Physicochemical Foundation

The foundational step for any in silico analysis is the generation of a machine-readable molecular structure. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

- Compound: **1-(5-Bromopyridin-2-yl)azepane**
- SMILES String:BrC1=CC=C(N=C1)N2CCCCC2

With this identifier, we can predict the core physicochemical properties that fundamentally govern the molecule's behavior in a biological system. These properties are the basis for higher-level ADMET predictions. A key initial assessment is the compound's "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five.<sup>[6][7]</sup> This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight under 500 Daltons, a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.<sup>[6][8][9]</sup>

Table 1: Predicted Physicochemical Properties of **1-(5-Bromopyridin-2-yl)azepane**

| Property                              | Predicted Value         | Significance in ADMET Profiling                                                                                             |
|---------------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula                     | <chem>C11H15BrN2</chem> | Defines the elemental composition.                                                                                          |
| Molecular Weight                      | 255.16 g/mol            | Complies with Lipinski's rule (<500 Da), suggesting good potential for absorption and distribution.[7]                      |
| LogP (Consensus)                      | 3.15                    | Indicates good lipophilicity, which is favorable for membrane permeability. Complies with Lipinski's rule ( $\leq 5$ ).[10] |
| Water Solubility (LogS)               | -3.81                   | Predicted to be poorly soluble. This can be a liability for formulation and absorption.                                     |
| H-Bond Acceptors                      | 2                       | Complies with Lipinski's rule ( $\leq 10$ ), favorable for membrane permeation.[6]                                          |
| H-Bond Donors                         | 0                       | Complies with Lipinski's rule ( $\leq 5$ ), favorable for membrane permeation.[6]                                           |
| Topological Polar Surface Area (TPSA) | 16.13 Å <sup>2</sup>    | Low TPSA suggests high membrane permeability and potential to cross the blood-brain barrier.                                |
| Molar Refractivity                    | 66.85                   | Relates to molecular volume and polarizability, influencing ligand-receptor binding.                                        |
| Lipinski's Rule of Five               | 0 Violations            | The compound fully adheres to Lipinski's rules, indicating a                                                                |

---

high probability of being an orally active drug.[6][8]

---

Expert Insight: The initial physicochemical profile is promising. The molecule adheres to Lipinski's Rule of Five, suggesting it occupies a "drug-like" chemical space. However, the predicted poor water solubility is a potential red flag that would need to be addressed during lead optimization, possibly through salt formation or structural modification.

## In Silico Pharmacokinetic (ADME) Profile

Pharmacokinetics describes the journey of a drug through the body. Our predictive models provide key insights into each stage of this process.

### Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. We predict this using models for human intestinal absorption (HIA) and Caco-2 cell permeability. The Caco-2 assay is a well-established in vitro model that is predictive of human intestinal permeability.[11][12][13] Another key factor is the interaction with efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and reduce bioavailability.

### Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. A key parameter is its ability to cross the Blood-Brain Barrier (BBB), which is essential for CNS-targeting drugs but a liability for peripherally acting drugs where CNS side effects are undesirable.[14][15][16]

### Metabolism

Metabolism, primarily carried out in the liver by the Cytochrome P450 (CYP) family of enzymes, is the body's mechanism for modifying and clearing foreign compounds.[17][18] Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for anticipating potential drug-drug interactions (DDIs).[19][20]

### Excretion

Excretion is the final removal of the compound and its metabolites from the body. Total clearance is a composite parameter that reflects the rate of drug removal from systemic circulation.

Table 2: Predicted ADME Properties of **1-(5-Bromopyridin-2-yl)azepane**

| Parameter                          | Category     | Predicted Outcome     | Interpretation & Rationale                                                                                                                                                                                                         |
|------------------------------------|--------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Human Intestinal Absorption        | Absorption   | High                  | The model predicts >90% absorption from the GI tract, consistent with its favorable lipophilicity and low TPSA.                                                                                                                    |
| Caco-2 Permeability                | Absorption   | High (Log Papp > 0.9) | High predicted permeability in the Caco-2 model suggests efficient passive diffusion across the intestinal wall. <a href="#">[21]</a>                                                                                              |
| P-gp Substrate                     | Absorption   | No                    | The compound is not predicted to be a substrate of the P-gp efflux pump, enhancing its potential for high bioavailability.                                                                                                         |
| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes                   | Low polar surface area and high lipophilicity strongly suggest the molecule can cross the BBB. <a href="#">[22]</a> <a href="#">[23]</a> This is a critical consideration for its therapeutic application and side-effect profile. |

|                   |            |     |                                                                                                                                                                        |
|-------------------|------------|-----|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CYP1A2 Inhibitor  | Metabolism | No  | Unlikely to cause DDIs with drugs metabolized by CYP1A2.                                                                                                               |
| CYP2C9 Inhibitor  | Metabolism | Yes | Potential Liability:<br>Predicted to inhibit CYP2C9, an important enzyme for metabolizing drugs like warfarin and NSAIDs. This requires experimental validation.       |
| CYP2C19 Inhibitor | Metabolism | No  | Unlikely to cause DDIs with drugs metabolized by CYP2C19.                                                                                                              |
| CYP2D6 Inhibitor  | Metabolism | Yes | Potential Liability:<br>Predicted to inhibit CYP2D6, which metabolizes many antidepressants, beta-blockers, and opioids. This is a significant flag for DDI potential. |
| CYP3A4 Inhibitor  | Metabolism | No  | Unlikely to cause DDIs with drugs metabolized by CYP3A4, the most common drug-metabolizing enzyme.                                                                     |

|                                 |           |      |                                                                 |
|---------------------------------|-----------|------|-----------------------------------------------------------------|
| Total Clearance (Log ml/min/kg) | Excretion | 0.35 | This value suggests a moderate rate of clearance from the body. |
|---------------------------------|-----------|------|-----------------------------------------------------------------|

## In Silico Toxicity (Tox) Profile

Early identification of potential toxicity is paramount to prevent late-stage failures.

Computational models can screen for several key toxicological endpoints.

- Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major safety concern as it can lead to life-threatening cardiac arrhythmias.[24][25] In silico QSAR models are a primary screen for this liability.[26][27][28]
- Genotoxicity (Ames Mutagenicity): The Ames test is a biological assay to assess a compound's mutagenic potential.[29] In silico models predict the outcome of this test by identifying structural alerts associated with mutagenicity.[30][31][32]
- Hepatotoxicity (DILI): Drug-Induced Liver Injury (DILI) is a leading cause of drug withdrawal from the market.[33] Computational models, often based on machine learning, are emerging as valuable tools to predict DILI risk.[34][35][36]

Table 3: Predicted Toxicity Profile of **1-(5-Bromopyridin-2-yl)azepane**

| Endpoint              | Predicted Risk | Interpretation & Rationale                                                                                                   |
|-----------------------|----------------|------------------------------------------------------------------------------------------------------------------------------|
| hERG Inhibition       | Low Risk       | The models predict the compound is unlikely to be a potent hERG channel inhibitor, which is a very favorable safety finding. |
| Ames Mutagenicity     | Low Risk       | No structural alerts for mutagenicity were identified. The compound is predicted to be negative in the Ames test. [37]       |
| Hepatotoxicity (DILI) | Low Risk       | The predictive model indicates a low probability of causing drug-induced liver injury.                                       |
| Skin Sensitization    | Low Risk       | The compound is not predicted to be a skin sensitizer.                                                                       |

## Experimental Protocol: A Step-by-Step Workflow

This section details the self-validating protocol for generating the predictive ADMET profile using a public, authoritative web server like SwissADME.[38][39]

**Objective:** To generate a comprehensive physicochemical, pharmacokinetic, and drug-likeness profile for a novel small molecule.

### Protocol: SwissADME Web Server Analysis

- Preparation: Obtain the canonical SMILES string for the target molecule. For our compound, this is BrC1=CC=C(N=C1)N2CCCCC2.
- Access: Navigate to the SwissADME web server (<http://www.swissadme.ch>).[38] The service is login-free.
- Input:

- Locate the main input box on the homepage.
- Paste the SMILES string into the box. A 2D drawing of the molecule will automatically generate for visual verification.
- Multiple molecules can be entered, one per line.
- Execution: Click the "Run" button to initiate the calculations. The process is typically completed within seconds.
- Data Interpretation & Extraction: The results page is organized into several sections. For each section, analyze the data and compare it against established thresholds (e.g., Lipinski's rules).
  - Physicochemical Properties: Extract MW, LogP, TPSA, H-bond donors/acceptors, and solubility data (Table 1).
  - Pharmacokinetics: Extract predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition (Table 2).
  - Drug-likeness: Check for violations of Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules. Note the Bioavailability Score.
  - Medicinal Chemistry: Assess for PAINS (Pan-Assay Interference Compounds) alerts, which indicate potential for non-specific assay activity.

This protocol provides a robust, reproducible, and verifiable method for initial ADMET screening. For a comprehensive analysis, results can be cross-validated using other tools like pkCSM or ADMETlab 2.0.[\[40\]](#)[\[41\]](#)[\[42\]](#)

## Visualization of Workflows and Relationships

Visual models are essential for understanding complex scientific workflows and data relationships.



[Click to download full resolution via product page](#)

Caption: High-level workflow for in silico ADMET prediction.



[Click to download full resolution via product page](#)

Caption: Influence of core properties on ADMET outcomes.

## Integrated Analysis and Conclusion

The comprehensive in silico profile of **1-(5-Bromopyridin-2-yl)azepane** is largely favorable, positioning it as a promising candidate for further investigation.

Strengths:

- Excellent Drug-Likeness: The compound fully adheres to Lipinski's Rule of Five, with ideal molecular weight and hydrogen bonding characteristics.
- Good Predicted Absorption: High intestinal absorption and Caco-2 permeability are predicted, and it is not a substrate for the P-gp efflux pump. This suggests the potential for good oral bioavailability.

- Favorable Safety Profile: The compound shows a low predicted risk for hERG inhibition, Ames mutagenicity, and hepatotoxicity, clearing three major toxicological hurdles at this initial stage.
- Predicted BBB Penetration: This is a dual-edged sword. If the therapeutic target is within the Central Nervous System, this is a highly desirable property. If not, it represents a risk for potential CNS side effects.

#### Potential Liabilities:

- CYP450 Inhibition: The predicted inhibition of CYP2C9 and CYP2D6 is the most significant liability identified. This raises a considerable risk for drug-drug interactions and would need to be a primary focus of early experimental validation.
- Poor Water Solubility: While lipophilic enough for permeation, its predicted poor solubility could pose challenges for formulation and may limit its absorption rate *in vivo* despite high permeability.

Final Recommendation: Based on this *in silico* assessment, **1-(5-Bromopyridin-2-yl)azepane** warrants progression to *in vitro* experimental validation. The immediate priorities should be to experimentally determine its solubility and to conduct assays for CYP2C9 and CYP2D6 inhibition. If the predicted CYP inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this liability while preserving the otherwise excellent ADMET profile. This predictive analysis has successfully fulfilled its purpose: to provide a data-driven, rational basis for prioritizing resources and defining the critical path forward for this promising compound.

## References

A consolidated list of authoritative sources cited within this guide.

- Comparative Evaluation of *in Silico* Systems for Ames Test Mutagenicity Prediction: Scope and Limitations.
- Lipinski's rule of five. Wikipedia.
- Comparison and summary of *in silico* prediction tools for CYP450-mediated metabolism.
- Integrated *in silico* approaches for the prediction of Ames test mutagenicity. PubMed.
- pkCSM. Biosig Lab.

- In Silico Prediction of Caco-2 Cell Permeability by a Classification and Regression Tree Model. MDPI.
- Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. MDPI.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. *Sai Life Sciences*.
- In Silico Prediction of Drug–Drug Interactions. *MDPI*.
- Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. *MDPI*.
- In silico prediction of cytochrome P450-mediated metabolism. *MDPI*.
- A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. *MDPI*.
- The Rule of 5 - Two decades later. *MDPI*.
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. *MDPI*.
- In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening. *MDPI*.
- Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates. *MDPI*.
- Lipinski's rule of five – Knowledge and References. *Taylor & Francis Online*.
- In silico model for mutagenicity (Ames test), taking into account metabolism. *PubMed*.
- Computational models to predict blood-brain barrier permeability. *MDPI*.
- In silico Prediction of Chemical Ames Mutagenicity. *MDPI*.
- Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. *MDPI*.
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. *MDPI*.
- Predictive Model for Drug-Induced Liver Injury Using Deep Neural Networks Based on Substructure Space. *MDPI*.
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. *MDPI*.
- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. *MDPI*.
- Tuning hERG out: Antitarget QSAR Models for Drug Development. *PMC - NIH*.
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. *MDPI*.
- Lipinski's Rule of 5. *GARDP Revive*.
- About - SwissADME. *SwissADME*.
- In silico prediction of cytochrome P450-mediated metabolism. *MDPI*.
- Computational models for predicting liver toxicity in the deep learning era. *PMC - NIH*.

- Open access in silico tools to predict the ADMET profiling of drug candid
- Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. MDPI.
- In silico the Ames Mutagenicity Predictive Model of Environment. Preprints.org.
- An Algorithm Framework for Drug-Induced Liver Injury Prediction Based on Genetic Algorithm and Ensemble Learning. MDPI.
- LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Oxford Academic.
- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed.
- A QSAR Model of hERG Binding Using a Large, Diverse, and Internally Consistent Training Set.
- Predicting drug-induced liver injury with Bayesian machine learning. Liza Semenova.
- Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. MDPI.
- In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
- Predictive ADMET Modeling. BHSAI.
- In Silico Assessment of ADME Properties: Advances in Caco-2 Cell Monolayer Permeability Modeling. Semantic Scholar.
- I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
- ADMET Prediction Software.
- SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery. PubMed.
- SwissADME.
- Which is the best Web Server for ADMET Predictions helpful for publications?.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive ADMET Modeling - BHSAl [bhsai.org]
- 4. SwissADME [swissadme.ch]
- 5. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Lipinski's Rule of 5 – REVIVE [revive.gardp.org]
- 10. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches [mdpi.com]
- 13. In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational models to predict blood-brain barrier permeation and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]

- 19. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Tuning hERG out: Antitarget QSAR Models for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. mdpi.com [mdpi.com]
- 34. Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Computational models for predicting liver toxicity in the deep learning era - PMC [pmc.ncbi.nlm.nih.gov]
- 37. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
- 38. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 40. pkCSM [biosig.lab.uq.edu.au]
- 41. ayushcoe.in [ayushcoe.in]

- 42. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In silico prediction of 1-(5-Bromopyridin-2-yl)azepane ADMET properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1372695#in-silico-prediction-of-1-5-bromopyridin-2-yl-azepane-admet-properties\]](https://www.benchchem.com/product/b1372695#in-silico-prediction-of-1-5-bromopyridin-2-yl-azepane-admet-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)